molecular formula C22H21N5O2S B11261512 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11261512
M. Wt: 419.5 g/mol
InChI Key: LADZAITZWDOXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, introduction of the phenyl group, and subsequent functionalization to introduce the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(methyl)phenyl]acetamide
  • 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(ethyl)phenyl]acetamide

Uniqueness

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which may influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H21N5O2S/c1-14(2)15-8-10-16(11-9-15)25-18(28)12-30-22-26-19-20(23-13-24-21(19)29)27(22)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,25,28)(H,23,24,29)

InChI Key

LADZAITZWDOXSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.